molecular formula C13H9ClN2O3 B15063937 4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole CAS No. 80728-25-2

4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole

Cat. No.: B15063937
CAS No.: 80728-25-2
M. Wt: 276.67 g/mol
InChI Key: CDOQSUXSFDCCMO-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole is a heterocyclic compound with significant applications in various fields, including medicinal chemistry and industrial processes. Its molecular formula is C13H9ClN2O3, and it features a five-membered isoxazole ring, which is a common scaffold in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-methylisoxazole with phthalimide in the presence of a base. The reaction conditions often involve refluxing in a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylisoxazole
  • 5-Phthalimidomethylisoxazole
  • 3-Methyl-5-(phthalimidomethyl)isoxazole

Uniqueness

4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole is unique due to the presence of both the chlorine atom and the phthalimidomethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

CAS No.

80728-25-2

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

2-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C13H9ClN2O3/c1-7-11(14)10(19-15-7)6-16-12(17)8-4-2-3-5-9(8)13(16)18/h2-5H,6H2,1H3

InChI Key

CDOQSUXSFDCCMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Cl)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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